molecular formula C9H10N2O B1581606 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 61751-44-8

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No. B1581606
CAS RN: 61751-44-8
M. Wt: 162.19 g/mol
InChI Key: HPVULYKIYNGGJG-UHFFFAOYSA-N
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Description

“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a heterocyclic organic compound . It has been shown to have hypoglycemic effects in rats and mice, as well as an antidiabetic effect in rabbits .


Molecular Structure Analysis

The molecular formula of “9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is C9H10N2O . The structure includes a pyrido[1,2-a]pyrimidin-2-one ring with a methyl group attached to the 9-position .


Physical And Chemical Properties Analysis

“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a solid at 20 degrees Celsius . It has a molecular weight of 162.19 g/mol . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 225.0 to 234.0 °C .

Scientific Research Applications

Proteomics Research

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: is utilized in proteomics research as a specialty chemical . Its high purity (>99.0%) makes it suitable for sensitive experiments that require precise measurements of protein interactions and functions. This compound can be used to study protein dynamics, post-translational modifications, and protein-protein interactions within the cell.

Synthetic Reagent in Organic Chemistry

As a synthetic reagent, this compound finds its application in the synthesis of complex organic molecules . Its structure allows for various chemical reactions, including condensation reactions, which are fundamental in constructing larger organic frameworks. This makes it a valuable tool for chemists developing new pharmaceuticals or materials.

Cancer Research

In the field of cancer research, pyrimidine derivatives, including 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one , have been explored for their potential as chemotherapeutic agents . These compounds can act as inhibitors of specific proteins involved in cancer cell proliferation, making them promising candidates for drug development.

Antitumor Activity

Related to its use in cancer research, this compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . By inhibiting DHFR, it exhibits antitumor effects, which could be harnessed to treat various forms of cancer.

Development of Antidiabetic Agents

Pyrimidine compounds have been investigated for their role in the development of antidiabetic drugs . Their ability to modulate biological pathways related to glucose metabolism makes them interesting targets for creating new treatments for diabetes.

Antibacterial and Antiviral Research

The structural versatility of pyrimidine derivatives allows for their application in antibacterial and antiviral research . These compounds can be designed to interfere with the life cycle of pathogens, offering a pathway to develop new antimicrobial agents.

properties

IUPAC Name

9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVULYKIYNGGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318421
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

CAS RN

61751-44-8
Record name 61751-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR4AH9VD7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the role of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in analyzing carboxylic acids?

A1: The research paper describes using 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as an additive in the derivatization of carboxylic acids for analysis by high-performance liquid chromatography with electrogenerated chemiluminescence detection (HPLC-ECL). [] Specifically, it is used alongside N-(3-aminopropyl)pyrrolidine (NAPP) and 2-bromo-1-ethylpyridinium tetrafluoroborate to enhance the reaction of NAPP with carboxylic acids like free fatty acids and ibuprofen. This derivatization process aims to improve the detection sensitivity of these compounds in HPLC-ECL by forming derivatives that exhibit stronger chemiluminescence.

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